2-(4-fluorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
Description
This compound belongs to the chromeno[2,3-d]pyrimidine-dione class, characterized by a fused tricyclic system. Its structure includes:
- 8-Methoxy group, improving solubility and metabolic stability.
- 3-Methoxypropyl chain at position 3, contributing to conformational flexibility and modulating pharmacokinetic properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)-8-methoxy-3-(3-methoxypropyl)chromeno[2,3-d]pyrimidine-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O5/c1-28-11-3-10-25-20(13-4-6-14(23)7-5-13)24-21-18(22(25)27)19(26)16-9-8-15(29-2)12-17(16)30-21/h4-9,12H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJOXGUUHFGGBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=C(C=C3)OC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may inhibit certain enzymes or interact with specific receptors.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Pyrimidine derivatives are known to play roles in various biochemical pathways, including nucleotide synthesis and signal transduction.
Biological Activity
The compound 2-(4-fluorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, emphasizing its antibacterial and antioxidant properties.
Synthesis
The synthesis of the compound involves a multi-step process that typically includes the formation of the chromeno-pyrimidine structure through reactions such as microwave-assisted cyclization. The general procedure involves treating 2-amino-3-cyano-4H-chromenes with formamidine acetate under solvent-free conditions, yielding various derivatives with potential biological activities .
Antibacterial Activity
The antibacterial efficacy of the compound was assessed using the disc diffusion method against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Klebsiella pneumoniae
Results indicated that certain derivatives exhibited significant antibacterial activity. For instance, compounds with halogen substitutions showed enhanced effectiveness against Gram-positive and Gram-negative bacteria. Specifically, derivatives containing chlorine or bromine at the 4-position demonstrated superior antibacterial properties compared to their non-substituted analogs .
Antioxidant Activity
The antioxidant potential of the compound was evaluated using several assays, including DPPH scavenging and iron reduction tests. The results highlighted that compounds with electron-withdrawing groups (like halogens) at specific positions on the aromatic ring significantly improved antioxidant activity. For example, compound 4e exhibited the highest DPPH scavenging activity among tested derivatives .
Case Studies and Research Findings
- Study on Chromeno-Pyrimidines : A study focused on a series of chromeno-pyrimidines revealed that modifications at the 4-position significantly influenced both antibacterial and antioxidant activities. The introduction of halides was found to enhance these activities due to increased electron affinity, which aids in free radical scavenging .
- Structure-Activity Relationship (SAR) : Research into the SAR of chromeno-pyrimidines indicated that specific substitutions could lead to increased potency against bacterial strains and improved antioxidant capacity. For instance, introducing methoxy groups at strategic positions enhanced solubility and bioactivity .
- In Vivo Studies : Preliminary in vivo studies suggested that certain derivatives could potentially serve as lead compounds for developing new antibacterial agents due to their favorable pharmacokinetic profiles and low toxicity in model organisms .
Summary Table of Biological Activities
| Compound | Antibacterial Activity | Antioxidant Activity | Notable Features |
|---|---|---|---|
| 4a | Moderate against E. coli | Low | Basic structure |
| 4b | High against S. aureus | Moderate | Halogenated |
| 4c | Significant against P. aeruginosa | High | Multiple substitutions |
| 4e | Very high against K. pneumoniae | Very high | Optimal substituents |
Comparison with Similar Compounds
Structural Similarities and Key Differences
The following table summarizes critical structural and physicochemical comparisons with related compounds:
*Estimated based on structural formula; †Calculated from molecular formulas in cited studies.
Pharmacological and Physicochemical Insights
Fluorophenyl vs.
Methoxypropyl vs. Phenethyl Chains :
- The 3-methoxypropyl chain in the target compound likely reduces logP compared to the phenethyl group in , enhancing aqueous solubility and reducing plasma protein binding.
Heterocyclic Modifications: Pyrido[3,4-d]pyrimidinones (e.g., ) exhibit superior blood-brain barrier penetration due to smaller fused rings, whereas chromeno-pyrimidine-diones (target compound) may favor peripheral tissue distribution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
